molecular formula C19H18O4 B192482 (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione CAS No. 17397-93-2

(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione

Cat. No. B192482
CAS RN: 17397-93-2
M. Wt: 310.3 g/mol
InChI Key: XDUXBBDRILEIEZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione” is a chemical compound with the molecular formula C19H18O4 . It has a molecular weight of 310.3438 . This compound is also known by other names such as Tanshinone II-b and Tanshinon IIB .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11 (4-3-7-19 (13,2)9-20)15 (12)17 (22)16 (21)14 (10)18/h5-6,8,20H,3-4,7,9H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 536.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 85.6±3.0 kJ/mol, and it has a flash point of 278.5±30.1 °C . The index of refraction is 1.606 . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Cardiovascular Disease Treatment

Tanshinone IIb has been applied in the treatment of ischemic cardiovascular diseases such as coronary heart disease, cerebral insufficiency, cerebral thrombosis, and cerebral embolism. It also addresses peripheral circulatory disorders caused by various arterial occlusive diseases, vasculitis, and microcirculatory disorders due to diabetes .

Anti-Cancer Activities

It exhibits a wide range of anti-tumor effects in multiple human tumor cell lines by inhibiting tumor growth, inducing apoptosis, regulating cell cycle, and reversing multidrug resistance in various human tumor cells .

Anti-Inflammatory Effects

Tanshinone IIb is known to inhibit NF-κB mediated signaling cascade to reduce inflammatory cytokine production and upregulates matrix metalloproteinases to promote collagen metabolism .

Immunomodulatory Effects

This compound has pharmacological effects in improving the immunomodulatory effect and the treatment of autoimmune diseases and common immune-mediated inflammatory diseases .

Neurological Disease Treatment

Tanshinone IIb has shown potential in treating neurological diseases due to its effects on anti-cardiovascular and neurological disorders .

Traditional Chinese Medicine Applications

Traditionally used for hemorrhage, dysmenorrhea, miscarriage, swelling, insomnia, and inflammatory diseases such as edema, arthritis, and endangitis .

Pharmacological Effects Post Myocardial Infarction (MI)

It improves cardiac function, reduces inflammatory cell infiltration and fibrosis after MI, enhances the secretion of anti-inflammatory factors, and promotes tissue repair .

Antibacterial and Antioxidant Properties

Tanshinone IIb is part of a series of compounds with varied pharmacological activities including antibacterial and antioxidant properties .

Mechanism of Action

Tanshinone IIb, also known as (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione or Tanshinon IIB, is a bioactive compound derived from the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza . This compound has been shown to exhibit significant pharmacological activities, such as antioxidant activity, anti-inflammatory activity, cardiovascular effects, and antitumor activity .

Target of Action

Tanshinone IIb has been shown to modulate multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It interacts with several targets such as GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R . These targets play crucial roles in cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .

Mode of Action

Tanshinone IIb interacts with its targets, leading to changes in cellular processes. For instance, it inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It also modulates the expression of Bcl-2 and increases Bax, p53, and Cyto-c .

Biochemical Pathways

Tanshinone IIb affects multiple biochemical pathways. It modulates the PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It also influences other pathways such as NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR, TGF-β/Smad, and Hippo/YAP . These pathways directly or indirectly affect the progression of diseases .

Pharmacokinetics

Tanshinone IIb, like other tanshinones, suffers from poor oral bioavailability due to low aqueous solubility, poor permeability, and exposure to first-pass metabolism . Chemical modifications and novel formulations have been made to address these issues .

Result of Action

The molecular and cellular effects of Tanshinone IIb’s action are significant. It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer . It also induces apoptosis via the ROS/JNK signaling pathway in colorectal cancer cells .

Action Environment

The action, efficacy, and stability of Tanshinone IIb can be influenced by environmental factors. For instance, the traditional method for extracting and separating tanshinones from medicinal plants is insufficient due to the increasing demand for clinical drugs . Therefore, synthetic biological methods and strategies are necessary to analyze the biosynthetic pathway of tanshinones and construct high-yield functional bacteria to obtain tanshinones .

properties

IUPAC Name

(6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUXBBDRILEIEZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432954
Record name (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione

CAS RN

17397-93-2
Record name Tanshinone IIB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17397-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 2
(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 3
(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 4
(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 5
Reactant of Route 5
(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 6
Reactant of Route 6
(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.